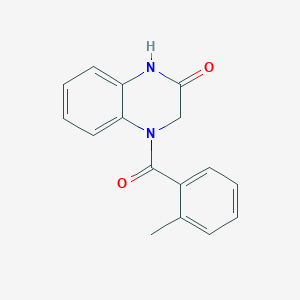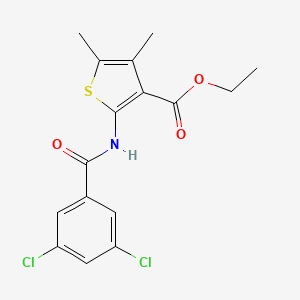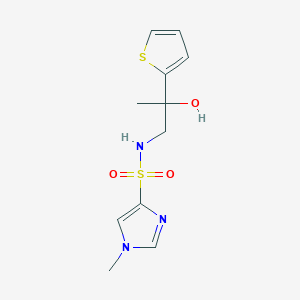
4-(2-methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of quinoxaline, which is a type of heterocyclic compound. Quinoxalines have a wide range of applications in the field of medicinal chemistry due to their diverse biological activities .
Chemical Reactions Analysis
The chemical reactions of this compound would depend on its exact structure and the conditions under which it’s reacted. Benzylic positions, like the one in this compound, are often reactive and can undergo various transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would all influence its properties .Scientific Research Applications
Synthesis and Structural Analysis
- Quinoxaline derivatives, including those related to 4-(2-methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one, have been synthesized and structurally analyzed due to their significant industrial and pharmaceutical applications. A study by Abad et al. (2021) synthesized a novel isoxazolequinoxaline derivative, highlighting its potential anti-cancer activity through docking studies against homo sapiens protein. This research emphasizes the structural versatility and potential biological activities of quinoxaline derivatives (Abad et al., 2021).
Antioxidant and Antimicrobial Activities
- The antioxidant and antimicrobial properties of compounds structurally related to this compound have been investigated. Zhou et al. (2013) evaluated a series of 2-arylbenzimidazole derivatives for their potential antioxidant and antimicrobial activities, finding that some derivatives exhibited significant activities in various in vitro assays. These findings suggest that modifications of the quinoxaline core could yield compounds with beneficial biological activities (Zhou et al., 2013).
Novel Synthetic Methodologies
- Research by Shaabani et al. (2011) introduced a novel isocyanide-based one-pot pseudo-four-component strategy for synthesizing tetrahydrodiisoindoloquinoxaline and tetrahydrobenzodiisoindoloquinoxaline derivatives. This method demonstrates the flexibility in synthesizing complex quinoxaline-related structures without the need for catalysts or activation, offering a straightforward approach to novel compounds with potential for further pharmacological evaluation (Shaabani et al., 2011).
Chemoselective Synthesis Techniques
- The chemoselective synthesis of quinoxalin-2(1H)-ones, such as those related to this compound, has been explored to achieve molecular scaffolds important for medicinal chemistry. Wang et al. (2011) reported a microwave-assisted solvent-dependent reaction that yields 3-benzylquinoxalin-2(1H)-ones among other compounds, showcasing the efficiency and versatility of this method for producing compounds with significant pharmaceutical relevance (Wang et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(2-methylbenzoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-6-2-3-7-12(11)16(20)18-10-15(19)17-13-8-4-5-9-14(13)18/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBMVQYPGNZJLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2684091.png)
![2-[(3-Methylbutyl)sulfanyl]acetic acid](/img/structure/B2684093.png)

![1-(2-Chloro-6-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2684098.png)
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid](/img/structure/B2684099.png)

![(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-1,3-thiazolidine](/img/structure/B2684102.png)



![2-(2-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2684107.png)

![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2684112.png)
